2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of an amino group and a nitro group on a phenyl ring, alongside an ethanone moiety. Its molecular formula is , and it has a molecular weight of 194.19 g/mol. The compound is notable for its potential applications in various fields, including chemistry, biology, and industry, particularly as an intermediate in the synthesis of pharmaceuticals and dyes.
This compound falls under the category of aromatic amines and nitro compounds. It is classified as a ketone due to the presence of the ethanone functional group. The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed chemical data and synthesis methods.
The synthesis of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one can be achieved through several methods:
In industrial settings, production may utilize continuous flow reactors to enhance efficiency and yield. The purification of the final product typically involves recrystallization or chromatography techniques to achieve high purity levels.
The molecular structure of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one can be represented by the following features:
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CN
MOCNNLYYHDBOIQ-UHFFFAOYSA-N
The structure consists of a phenyl ring substituted with a methyl group, a nitro group, and an ethanone moiety, which contributes to its reactivity and potential applications in organic synthesis.
2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one can participate in various chemical reactions:
The mechanism of action for 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one involves its interaction with biological molecules:
These interactions suggest potential applications in biochemical assays and enzyme studies.
The compound exhibits typical properties associated with aromatic amines and nitro compounds:
Further characterization techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry may provide additional insights into its physical properties .
2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one has several notable applications:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1